molecular formula C18H18ClN3O4 B11562252 N-(3-chlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3-chlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11562252
M. Wt: 375.8 g/mol
InChI Key: BTMJXUFTUNOYFD-RGVLZGJSSA-N
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Description

N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a hydrazinecarbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 3-chlorophenylhydrazine with 2,5-dimethoxybenzaldehyde under acidic conditions to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated using acetic anhydride to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with hydrazine linkages.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of the chlorophenyl and dimethoxyphenyl groups may enhance its binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-chlorophenyl)acetamide
  • N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide

Uniqueness

N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide is unique due to its combination of a hydrazone linkage with both chlorophenyl and dimethoxyphenyl groups. This structural arrangement provides distinct chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C18H18ClN3O4/c1-25-15-6-7-16(26-2)12(8-15)11-20-22-18(24)10-17(23)21-14-5-3-4-13(19)9-14/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

BTMJXUFTUNOYFD-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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